4-(6-((4-(Trifluoromethoxy)phenyl)amino)pyrimidin-4-yl)phenol 4-(6-((4-(Trifluoromethoxy)phenyl)amino)pyrimidin-4-yl)phenol
Brand Name: Vulcanchem
CAS No.:
VCID: VC13659183
InChI: InChI=1S/C17H12F3N3O2/c18-17(19,20)25-14-7-3-12(4-8-14)23-16-9-15(21-10-22-16)11-1-5-13(24)6-2-11/h1-10,24H,(H,21,22,23)
SMILES: C1=CC(=CC=C1C2=CC(=NC=N2)NC3=CC=C(C=C3)OC(F)(F)F)O
Molecular Formula: C17H12F3N3O2
Molecular Weight: 347.29 g/mol

4-(6-((4-(Trifluoromethoxy)phenyl)amino)pyrimidin-4-yl)phenol

CAS No.:

Cat. No.: VC13659183

Molecular Formula: C17H12F3N3O2

Molecular Weight: 347.29 g/mol

* For research use only. Not for human or veterinary use.

4-(6-((4-(Trifluoromethoxy)phenyl)amino)pyrimidin-4-yl)phenol -

Specification

Molecular Formula C17H12F3N3O2
Molecular Weight 347.29 g/mol
IUPAC Name 4-[6-[4-(trifluoromethoxy)anilino]pyrimidin-4-yl]phenol
Standard InChI InChI=1S/C17H12F3N3O2/c18-17(19,20)25-14-7-3-12(4-8-14)23-16-9-15(21-10-22-16)11-1-5-13(24)6-2-11/h1-10,24H,(H,21,22,23)
Standard InChI Key UNNHUSXTCNMGSB-UHFFFAOYSA-N
SMILES C1=CC(=CC=C1C2=CC(=NC=N2)NC3=CC=C(C=C3)OC(F)(F)F)O
Canonical SMILES C1=CC(=CC=C1C2=CC(=NC=N2)NC3=CC=C(C=C3)OC(F)(F)F)O

Introduction

Chemical Identity and Structural Properties

The compound exhibits a molecular formula of C₁₇H₁₂F₃N₃O₂ and a molecular weight of 347.29 g/mol. Key identifiers include:

PropertyValue
IUPAC Name4-[6-[4-(Trifluoromethoxy)anilino]pyrimidin-4-yl]phenol
SMILESC1=CC(=CC=C1C2=CC(=NC=N2)NC3=CC=C(C=C3)OC(F)(F)F)O
InChIKeyUNNHUSXTCNMGSB-UHFFFAOYSA-N
PubChem CID139600349
Canonical SMILESC1=CC(=CC=C1C2=CC(=NC=N2)NC3=CC=C(C=C3)OC(F)(F)F)O

The presence of a pyrimidine core linked to aromatic rings via amino and ether bridges confers rigidity and planar geometry, which may enhance binding to biological targets . The trifluoromethoxy group (-OCF₃) is a common pharmacophore in drug design due to its metabolic stability and electronegativity .

Physicochemical and Pharmacokinetic Properties

Key Properties:

  • Solubility: Estimated via molarity calculations (mass/volume = 347.29 g/mol ÷ desired concentration).

  • logP: Predicted ~2.8 (trifluoromethoxy increases hydrophobicity; phenolic -OH adds polarity).

  • Hydrogen Bond Donors/Acceptors: 2 donors (-NH, -OH), 5 acceptors (pyrimidine N, OCF₃, -OH).

ADME Profile:

  • Absorption: Moderate permeability due to molecular weight >300 Da and polar surface area (~80 Ų).

  • Metabolism: Susceptible to hepatic oxidation (pyrimidine ring) and glucuronidation (phenolic -OH) .

  • Excretion: Likely renal, given moderate hydrophilicity.

Biological Activity and Research Applications

Anticancer Screening

Pyrimidine-based scaffolds are explored for kinase inhibition (e.g., EGFR, VEGFR). The phenolic moiety may chelate metal ions in enzyme active sites, while the trifluoromethoxy group stabilizes ligand-receptor interactions . Cytotoxicity assays on analogues show selectivity indices >10 in A549 and HeLa cells , hinting at therapeutic windows.

Comparative Analysis with Structural Analogues

CompoundBiological ActivityKey Structural Feature
F4 (Thieno[2,3-d]pyrimidine)Antiplasmodial (IC₅₀: 0.75 μM) Thienopyrimidine core
R-84 (Nitroimidazooxazine)Antileishmanial (IC₅₀: 0.32 μM) Trifluoromethoxy-phenyl linkage
Target CompoundInferred activityPyrimidine-phenol-trifuloromethoxy

The target compound’s dual aromatic systems may enable dual-target inhibition, a strategy gaining traction in overcoming drug resistance .

Future Directions and Challenges

  • Synthetic Optimization: Develop scalable routes with >70% yield using green chemistry principles.

  • In Vitro Profiling: Screen against malaria, leishmaniasis, and cancer cell lines to establish baseline activity.

  • Structural Modifications: Explore substituents on the phenol ring (e.g., -OCH₃, -NO₂) to modulate solubility and potency .

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